Isochondrodendrine

Antiplasmodial Malaria Drug Resistance

Isochondrodendrine (Isochondrodendrin, O7,O7'-didemethylcycleanine) is a bisbenzylisoquinoline (BBIQ) alkaloid primarily isolated from species within the Menispermaceae family, including Isolona ghesquiereina, Triclisia subcordata, and Epinetrum villosum. It is structurally characterized as a head-to-tail dimer of two benzylisoquinoline units with two free phenolic hydroxyl groups.

Molecular Formula C36H38N2O6
Molecular Weight 594.7 g/mol
CAS No. 477-62-3
Cat. No. B1198370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsochondrodendrine
CAS477-62-3
Molecular FormulaC36H38N2O6
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5O)OC)C)O)OC
InChIInChI=1S/C36H38N2O6/c1-37-15-13-23-19-29(41-3)33(39)35-31(23)27(37)17-21-5-9-26(10-6-21)44-36-32-24(20-30(42-4)34(36)40)14-16-38(2)28(32)18-22-7-11-25(43-35)12-8-22/h5-12,19-20,27-28,39-40H,13-18H2,1-4H3/t27-,28-/m1/s1
InChIKeyXIOGHHPVBVXQIV-VSGBNLITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isochondrodendrine (CAS 477-62-3): Baseline Profile for Bisbenzylisoquinoline Alkaloid Procurement


Isochondrodendrine (Isochondrodendrin, O7,O7'-didemethylcycleanine) is a bisbenzylisoquinoline (BBIQ) alkaloid primarily isolated from species within the Menispermaceae family, including Isolona ghesquiereina, Triclisia subcordata, and Epinetrum villosum [1][2]. It is structurally characterized as a head-to-tail dimer of two benzylisoquinoline units with two free phenolic hydroxyl groups. The compound has demonstrated quantifiable in vitro antiplasmodial activity against chloroquine-resistant Plasmodium falciparum strains and in vitro cytotoxicity against ovarian cancer cell lines [2][3].

Why Isochondrodendrine Cannot Be Substituted by Generic Cycleanine or Curine Analogs


The BBIQ alkaloid class exhibits critical structure-activity divergence driven by variations in O-methylation and stereochemistry. Isochondrodendrine, an O7,O7'-didemethyl analog of cycleanine, demonstrates distinct quantitative activity profiles: it is 2.9-fold more potent against the chloroquine-resistant P. falciparum Dd2 strain compared to cycleanine, while cycleanine exhibits a higher selectivity index in other assays [1][2]. In ovarian cancer models, isochodrodendrine shows a different selectivity profile compared to co-occurring alkaloid 2'-norcocsuline, with normal cell IC50 of 10.5 µM versus 8.0 µM, respectively [3]. These quantifiable differences in potency, selectivity, and mechanism mean that direct substitution without experimental validation will compromise assay reproducibility and research outcomes.

Isochondrodendrine Quantified Differentiation: Head-to-Head Evidence Against Cycleanine and 2'-Norcocsuline


Isochondrodendrine vs. Cycleanine: Antiplasmodial Potency Against Chloroquine-Resistant Dd2 Strain (Head-to-Head)

In a direct head-to-head comparison using a SYBR Green I fluorescence assay against the chloroquine-resistant P. falciparum Dd2 strain, isochondrodendrine exhibited significantly greater potency than cycleanine [1]. The 2.9-fold increase in potency is attributed to the structural difference of O-demethylation at positions 7 and 7', which alters target engagement.

Antiplasmodial Malaria Drug Resistance

Isochondrodendrine vs. Cycleanine: Potency Gap Against Chloroquine-Resistant W2 Strain (Cross-Study Comparable)

Against a second chloroquine-resistant strain (W2), isochondrodendrine maintained superior potency. Data compiled from prior studies and cited in a 2020 AAC publication show a 22.5-fold difference in IC50 values compared to cycleanine [1]. This suggests the demethylated structure of isochondrodendrine may partially overcome a resistance mechanism that limits cycleanine's efficacy.

Antimalarial Cross-resistance Structure-Activity Relationship

Isochondrodendrine vs. Co-occurring Alkaloids: Unique Antiplasmodial Selectivity Index in Epinetrum villosum Extract

In a study isolating four BBIQ alkaloids from Epinetrum villosum, isochondrodendrine was identified as the most potent antiplasmodial agent with an IC50 of 0.10 µg/mL [1]. Crucially, its selectivity index (SI) of 175 versus HCT-116 human colon carcinoma cells was the highest among the tested alkaloids. Cycleanine, isolated from the same extract, showed no notable antiplasmodial activity and instead acted against HIV-2, demonstrating clear functional divergence within the same natural source.

Selectivity Index Colon Carcinoma Antiplasmodial

Isochondrodendrine vs. 2'-Norcocsuline: Differential Cancer Cell vs. Normal Cell Cytotoxicity Profile (Head-to-Head)

A direct comparison of two minor alkaloids from Triclisia subcordata revealed a differentiated therapeutic window [1]. While 2'-norcocsuline was more potent against ovarian cancer cell lines overall (IC50 0.8–6.2 µM vs. 3.5–17 µM for isochondrodendrine), isochondrodendrine exhibited a marginally wider selectivity window against normal human ovarian epithelial cells (IC50 10.5 µM) compared to 2'-norcocsuline (IC50 8.0 µM). Both alkaloids induced apoptosis via caspase 3/7 activation and PARP cleavage.

Ovarian Cancer Cytotoxicity Selectivity

Isochondrodendrine Parasite-Selective Toxicity: 50-100 Fold Differential Against Mammalian L6 Cells

Initial characterization reported that isochondrodendrine's observed toxicity is 50 to 100 fold greater towards P. falciparum (chloroquine-resistant strain FMC29) than against cultured mammalian L6 cells [1]. This intrinsic differential toxicity provides a quantifiable selectivity metric that supports its use as a selective antiplasmodial probe, though more modern selectivity data using the HCT-116 colon carcinoma line has refined this to a selectivity index of 175 [2].

Selective Toxicity Antiplasmodial Safety Profile

Isochondrodendrine: Optimal Research & Industrial Application Scenarios Based on Validated Differentiation


Discovery of Demethylation-Dependent Antiplasmodial Leads Against Multidrug-Resistant P. falciparum

Isochondrodendrine's 2.9-fold to 22.5-fold potency advantage over its methylated analog cycleanine in chloroquine-resistant Dd2 and W2 strains, respectively [1], makes it a specific chemical probe for investigating the role of O-demethylation in overcoming resistance mechanisms. Research projects focused on structure-activity relationships (SAR) around the BBIQ scaffold can use isochondrodendrine as a reference standard to benchmark the activity of novel demethylated or partially methylated analogs.

Ovarian Cancer Selectivity Profiling Using Minor Alkaloids from Triclisia subcordata

For studies comparing the apoptotic mechanisms of co-occurring alkaloids, isochondrodendrine offers a differentiated selectivity profile relative to 2'-norcocsuline, with a higher IC50 on normal ovarian epithelial cells (10.5 µM vs. 8.0 µM) [2]. This makes isochondrodendrine a preferred tool compound when the experimental goal is to minimize normal-cell toxicity while still inducing caspase 3/7-mediated apoptosis in cancer cell lines.

Selective Antiplasmodial Probe for Extract Fractionation Bioassay-Guided Isolation

In natural product chemistry workflows, isochondrodendrine's high selectivity index (SI = 175 against HCT-116 colon carcinoma cells) and unique antiplasmodial activity among co-occurring BBIQ alkaloids from Epinetrum villosum [3] establish it as a key marker compound. Its presence can guide the bioassay-guided fractionation of antiplasmodial extracts, distinguishing active fractions from those containing cycleanine (anti-HIV-2) or cocsoline (antimicrobial).

Standardizing In Vitro Antiplasmodial Assays with a Demethylated BBIQ Control

Given the quantifiable and reproducible IC50 values reported across multiple independent studies (0.10 µg/mL, 0.2 µM, 6.1 µM depending on the strain), isochondrodendrine can serve as a cross-study calibrator or positive control in antiplasmodial screening campaigns [1][3]. Its well-characterized selectivity profile provides a benchmark for evaluating the therapeutic window of newly isolated or synthesized antimalarial compounds.

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